molecular formula C11H14INO B1595074 N,N-diethyl-4-iodobenzamide CAS No. 77350-52-8

N,N-diethyl-4-iodobenzamide

Cat. No. B1595074
CAS RN: 77350-52-8
M. Wt: 303.14 g/mol
InChI Key: GHOMPHXKTJFWCV-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-iodobenzamide” is a synthetic organic compound with the CAS Number: 77350-52-8 . It has a molecular weight of 303.14 .


Synthesis Analysis

While specific synthesis methods for “N,N-diethyl-4-iodobenzamide” were not found, a related compound, N,N-diethylbenzamides, has been synthesized using the Mitsunobu reaction . This method involves the construction of benzamides using benzoic acid and amine starting materials .


Molecular Structure Analysis

The molecular formula of “N,N-diethyl-4-iodobenzamide” is C11H14INO . The InChI code is 1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-diethyl-4-iodobenzamide” is a solid at room temperature . It has a molecular weight of 303.14 g/mol . The compound has a XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds .

Scientific Research Applications

Radiopharmaceutical Development

N,N-diethyl-4-iodobenzamide has been explored as a promising agent for metastatic melanoma detection in nuclear medicine. This compound has been labeled with carbon-14 and carbon-13 to study its in vivo metabolism, showing potential for melanoma tracing applications (Moreau et al., 1995). Additionally, it has been used in Phase II clinical trials as an imaging agent for primary melanomas and metastases, indicating its effectiveness in detecting and monitoring malignant melanoma (Michelot et al., 1993).

Enhanced Imaging Techniques

Developments in the synthesis of N,N-diethyl-4-iodobenzamide derivatives have led to improved imaging techniques. For example, technetium-99m-labelled derivatives have been synthesized to obtain analogues for melanoma diagnosis by SPECT imaging, showing promising biodistribution results (Auzeloux et al., 1999). Another study focused on radioiodination of this compound to develop potent melanoma imaging and therapeutic agents, demonstrating successful labeling with radioactive iodine (Farouk, 2011).

Comparative Studies for Melanoma Imaging

Several studies have compared different iodobenzamide derivatives, including N,N-diethyl-4-iodobenzamide, to identify compounds with optimal pharmacokinetic properties for melanoma imaging. These studies have helped refine the selection of radiopharmaceuticals for effective detection of melanoma and its metastases (Moins et al., 2001).

Clinical Trials and Applications

Clinical studies have been conducted to evaluate the behavior of N,N-diethyl-4-iodobenzamide in malignant melanoma. These trials have highlighted the compound’s potential for detecting melanomas and their metastases, influencing treatment procedures in some cases (Brandau et al., 1993). Additionally, it has been used in diagnosing primary and metastatic ocular melanoma, demonstrating high sensitivity and specificity in ocular BZA-scintigraphy (Bacin et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N,N-diethyl-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMPHXKTJFWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358046
Record name N,N-diethyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-iodobenzamide

CAS RN

77350-52-8
Record name N,N-diethyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodobenzoyl chloride (10.0 g) was added portionwise to diethylamine (2.92 g) in triethylamine (40 ml) at 20°. The resulting slurry was stirred at room temperature for 1 h, diluted with ER (150 ml), filtered and evaporated to give the title compound as an orange solid (10.2 g) m.p. 68°-70°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-iodo-benzoyl chloride (75 g) in 500 mL CH2Cl2 was added a mixture of Et3N (50 mL) and Et2NH (100 mL) at 0° C. After the addition, the resulting reaction mixture was warmed up to room temperature in 1 hr and was then washed with saturated ammonium chloride. The organic extract was dried (Na2SO4), filtered and concentrated. Residue was recrystallized from hot hexanes to give 80 g of INTERMEDIATE 5.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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